molecular formula C14H24N2O4 B1529106 tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate CAS No. 1788041-47-3

tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate

Cat. No.: B1529106
CAS No.: 1788041-47-3
M. Wt: 284.35 g/mol
InChI Key: YNDXBJFQQFULDY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H24N2O4. It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a methoxycyclopropanecarbonyl moiety. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.

    Attachment of the Methoxycyclopropanecarbonyl Moiety: The final step involves the reaction of the piperazine derivative with methoxycyclopropanecarbonyl chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxycyclopropanecarbonyl moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Serves as a building block for the development of new pharmaceuticals.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the development of drugs targeting neurological disorders and infectious diseases.

Industry:

  • Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The piperazine ring provides conformational flexibility, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • tert-Butyl 4-(bromomethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

Uniqueness:

  • The presence of the methoxycyclopropanecarbonyl moiety distinguishes tert-Butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate from other similar compounds. This unique structural feature imparts specific chemical and biological properties, making it valuable for targeted applications in drug development and chemical synthesis.

Properties

IUPAC Name

tert-butyl 4-(1-methoxycyclopropanecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(18)16-9-7-15(8-10-16)11(17)14(19-4)5-6-14/h5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDXBJFQQFULDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2(CC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122708
Record name 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1788041-47-3
Record name 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1788041-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[(1-methoxycyclopropyl)carbonyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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